molecular formula C9H11N3 B071367 4-Ethyl-1H-benzimidazole-5-amine CAS No. 177843-32-2

4-Ethyl-1H-benzimidazole-5-amine

Cat. No. B071367
M. Wt: 161.2 g/mol
InChI Key: PCMHJJOKHSAPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1H-benzimidazole-5-amine is a chemical compound with the molecular formula C9H11N3. It is also known as 5-Amino-4-ethylbenzimidazole or EBA. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 4-Ethyl-1H-benzimidazole-5-amine is not well understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 4-Ethyl-1H-benzimidazole-5-amine has significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and suppress tumor growth. In addition, it has also been found to exhibit antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Ethyl-1H-benzimidazole-5-amine in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Ethyl-1H-benzimidazole-5-amine. One area of interest is the development of more efficient synthesis methods to produce the compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cancer. Furthermore, there is also potential for the compound to be used in other applications such as materials science and catalysis.
In conclusion, 4-Ethyl-1H-benzimidazole-5-amine is a chemical compound with significant potential in various fields such as medicinal chemistry, biochemistry, and materials science. Its high potency and specificity towards cancer cells make it a promising candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 4-Ethyl-1H-benzimidazole-5-amine can be achieved through several methods. One of the most common methods is the condensation reaction between 4-ethyl-1,2-phenylenediamine and formic acid. The reaction produces 4-Ethyl-1H-benzimidazole-5-amine as the primary product.

Scientific Research Applications

The chemical compound 4-Ethyl-1H-benzimidazole-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines. In addition, it has also been investigated for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

177843-32-2

Product Name

4-Ethyl-1H-benzimidazole-5-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

4-ethyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-2-6-7(10)3-4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)

InChI Key

PCMHJJOKHSAPFF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC2=C1N=CN2)N

Canonical SMILES

CCC1=C(C=CC2=C1N=CN2)N

synonyms

1H-Benzimidazol-5-amine,4-ethyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.